molecular formula C6H9N3O2 B12307483 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12307483
M. Wt: 155.15 g/mol
InChI Key: KHFJWQCHVFYLGX-UHFFFAOYSA-N
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Description

5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction between ethyl azide and methyl propiolate, followed by hydrolysis to yield the desired carboxylic acid . Another method includes the use of click chemistry, where azides and alkynes react in the presence of a copper catalyst to form triazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

Scientific Research Applications

5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 1H-1,2,4-triazole-3-thiol

Uniqueness

5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the triazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-ethyl-1-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-3-4-5(6(10)11)7-8-9(4)2/h3H2,1-2H3,(H,10,11)

InChI Key

KHFJWQCHVFYLGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C)C(=O)O

Origin of Product

United States

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